molecular formula C12H13N B14355829 4-(3-Methylbut-2-en-1-yl)benzonitrile CAS No. 90433-29-7

4-(3-Methylbut-2-en-1-yl)benzonitrile

Cat. No.: B14355829
CAS No.: 90433-29-7
M. Wt: 171.24 g/mol
InChI Key: QVRDEDRVJRWPPW-UHFFFAOYSA-N
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Description

4-(3-Methylbut-2-en-1-yl)benzonitrile is an organic compound characterized by a benzonitrile group substituted with a 3-methylbut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbut-2-en-1-yl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a 3-methylbut-2-en-1-yl halide under basic conditions. Common reagents used in this synthesis include potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbut-2-en-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylbut-2-en-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylbut-2-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylbut-2-en-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

90433-29-7

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-(3-methylbut-2-enyl)benzonitrile

InChI

InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h3,5-8H,4H2,1-2H3

InChI Key

QVRDEDRVJRWPPW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC=C(C=C1)C#N)C

Origin of Product

United States

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